Methyl 2-cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanoate
Description
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanoate |
InChI |
InChI=1S/C11H17N3O2/c1-12-11(9-3-4-9,10(15)16-2)7-14-6-5-13-8-14/h5-6,8-9,12H,3-4,7H2,1-2H3 |
InChI Key |
PETHXTRCHUXHBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=CN=C1)(C2CC2)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and an imidazole ring, suggest various biological activities that merit detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
The compound's structure is characterized by:
- A cyclopropyl group , which may enhance binding affinity to biological targets.
- An imidazole ring , known for its interactions with enzymes and receptors, potentially leading to enzyme inhibition or receptor modulation.
The biological activity of this compound is primarily attributed to its structural components. The imidazole moiety can participate in hydrogen bonding and π-stacking interactions with various biological targets, which may include:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could modulate the activity of receptors, impacting signal transduction pathways.
In Vitro Studies
Various studies have assessed the biological activity of this compound through in vitro assays:
- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes. For example, it has shown potential as a broad-spectrum inhibitor against various proteases.
- Cell Line Testing : The compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. The IC₅₀ values indicated significant antiproliferative activity, suggesting its potential as an anticancer agent.
Case Studies
A notable case study involved the evaluation of this compound's effects on human glioblastoma cells. The results revealed:
- Cytotoxicity : The compound displayed a concentration-dependent cytotoxic effect on glioblastoma U251 cells.
- Mechanism Insights : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, reinforcing its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanamide | Cyclopropyl and imidazole groups | Varying enzyme inhibition |
| 1-(3-Aminopropyl)-2-methyl-1H-imidazole | Aminopropyl instead of cyclopropyl | Different binding properties |
| ((1-[(2-Methyl-1H-imidazol-1-yl)methyl]cyclopropyl)methyl)amine | Cyclopropyl and imidazole groups with different amine substitutions | Unique binding characteristics |
The differences in biological activity among these compounds highlight the significance of functional group arrangements and their influence on pharmacological properties.
Comparison with Similar Compounds
Structural and Functional Analysis
- Cyclopropyl vs. Tetrazole/Biphenyl Groups : The target compound’s cyclopropyl group distinguishes it from compounds 10 and 32, which feature tetrazole and biphenyl moieties. Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic resistance, whereas cyclopropanes may reduce conformational flexibility .
- Methylamino Group: The methylamino substituent in the target compound is absent in compounds 10 and 32 but present in Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl. This group could increase basicity, influencing solubility and target binding .
- Ester Groups: All compounds except 32 include methyl or isopropyl esters, which improve lipophilicity.
Pharmacological Potential
The methyl ester in compound 10 and the target compound may serve as prodrug moieties, hydrolyzing in vivo to active acids.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a route involving:
- Starting material: (R)-cyclopropylalanine or its derivatives.
- Key transformations: Halogenation, esterification, nucleophilic substitution with imidazole, and N-alkylation.
- Final product formation: Methyl esterification and introduction of the methylamino group.
This route leverages well-established organic reactions such as nucleophilic substitution, esterification, and amide coupling.
Stepwise Preparation Methods
Conversion of Cyclopropylalanine to Methyl Ester Intermediate
- (R)-Cyclopropylalanine is first converted into (R)-3-cyclopropyl-2-bromopropanoic acid via bromination.
- This acid is then reacted with thionyl chloride (SOCl₂) in methanol to form the corresponding methyl ester.
- This two-step sequence yields the methyl ester intermediate with approximately 90% overall yield.
Nucleophilic Substitution with Imidazole
- The methyl ester intermediate undergoes nucleophilic substitution with imidazole or its derivatives.
- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is used to deprotonate the imidazole, facilitating nucleophilic attack on the halogenated carbon.
- This step yields methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate derivatives in yields ranging from 70% to 90% after purification.
Introduction of the Methylamino Group
- The methylamino substituent at the 2-position is introduced via N-alkylation or reductive amination techniques.
- In some cases, Boc-protected aminopyridone analogs are used for N-alkylation, followed by deprotection.
- Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine facilitate amide bond formation with amino acid derivatives.
- Reduction of esters to alcohols and further oxidation steps (e.g., Dess–Martin periodinane oxidation) may be used to fine-tune the functional groups before final methylamino substitution.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of cyclopropylalanine | Bromine or N-bromosuccinimide (NBS) | Typically aqueous or organic solvents | N/A | Forms 3-cyclopropyl-2-bromopropanoic acid |
| Esterification | SOCl₂ in methanol | Methanol | ~90% | Converts acid to methyl ester |
| Nucleophilic substitution | Imidazole + K₂CO₃ or Cs₂CO₃ | DMF or acetonitrile | 70–90% | Nucleophilic attack on brominated carbon |
| N-alkylation / Amide coupling | Boc-protected amines, HATU, triethylamine | Acetonitrile or CH₂Cl₂ | ~70–92% | Amide bond formation |
| Reduction/Oxidation | LiBH₄ (reduction), Dess–Martin periodinane (oxidation) | CH₂Cl₂ | N/A | Functional group manipulation |
Industrial and Laboratory Scale Synthesis
- Laboratory synthesis closely follows the above steps, optimized for purity and yield.
- Industrial scale-up involves continuous flow reactors and enhanced purification methods to maintain efficiency and product consistency.
- The use of polar aprotic solvents and mild bases ensures minimal side reactions and high selectivity during nucleophilic substitution.
Chemical Reaction Mechanisms
- The key nucleophilic substitution proceeds via an SN2 mechanism, where the imidazole nitrogen attacks the electrophilic carbon attached to bromine, displacing the bromide ion.
- Esterification with SOCl₂ involves formation of an acid chloride intermediate, which then reacts with methanol to form the methyl ester.
- Amide bond formation is facilitated by HATU, which activates carboxyl groups for nucleophilic attack by amines.
Summary Table of Preparation Steps
| Step No. | Reaction | Starting Material | Key Reagents/Conditions | Product Intermediate | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Bromination | (R)-Cyclopropylalanine | Bromine/NBS | (R)-3-cyclopropyl-2-bromopropanoic acid | N/A |
| 2 | Esterification | Brominated acid | SOCl₂, Methanol | Methyl 3-cyclopropyl-2-bromopropanoate | ~90 |
| 3 | Nucleophilic substitution | Methyl bromopropanoate derivative | Imidazole, K₂CO₃/DMF | Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate | 70–90 |
| 4 | N-alkylation / Amide coupling | Imidazole ester derivative | Boc-protected amine, HATU, TEA | Methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate | 70–92 |
Q & A
Q. Optimization Strategies :
Q. Example Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, Imidazole | DMF | 70°C | 65–75 |
| 2 | Methyl chloroformate | THF | 0–5°C | 80–85 |
Analytical Monitoring : Thin-layer chromatography (TLC) and HPLC for intermediate purity checks .
Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how should data interpretation be approached?
Answer:
Primary Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify imidazole protons (δ 7.2–7.8 ppm), cyclopropyl protons (δ 1.0–1.5 ppm), and methylamino groups (δ 2.3–2.7 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and cyclopropyl carbons (δ 10–15 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 238.12) .
Q. Data Interpretation Tips :
- Compare experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
How does the presence of the cyclopropyl group influence the compound's reactivity and interaction with biological targets compared to similar aliphatic or aromatic substituents?
Answer:
Reactivity Effects :
- Steric Hindrance : The cyclopropyl group reduces rotational freedom, stabilizing specific conformations critical for receptor binding .
- Electronic Effects : Strain in the cyclopropane ring enhances electrophilicity, facilitating nucleophilic attacks in synthetic modifications .
Q. Biological Interactions :
- Target Selectivity : Cyclopropane-containing analogs show higher affinity for cytochrome P450 enzymes compared to aliphatic chains, as observed in docking studies .
- Metabolic Stability : Cyclopropane reduces oxidative metabolism, improving half-life in in vitro assays .
What strategies can be employed to resolve contradictory data regarding the compound's bioactivity in different in vitro assays?
Answer:
Methodological Adjustments :
- Assay Replication : Repeat experiments with standardized protocols (e.g., consistent cell lines, buffer pH).
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize plate-to-plate variability.
Case Study :
Contradictory IC₅₀ values in kinase inhibition assays were resolved by adjusting ATP concentrations to physiological levels (2 mM vs. 1 mM) .
What computational modeling approaches are suitable for predicting the compound's binding affinity to target enzymes, and how can these be validated experimentally?
Answer:
Computational Methods :
Q. Experimental Validation :
Q. Example Validation Table :
| Method | Predicted KD (nM) | Experimental KD (nM) | Error (%) |
|---|---|---|---|
| Docking | 15.2 | 18.7 | 23 |
| MD | 12.4 | 14.1 | 14 |
How can researchers design experiments to investigate the compound's potential as a prodrug in targeted drug delivery systems?
Answer:
Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
